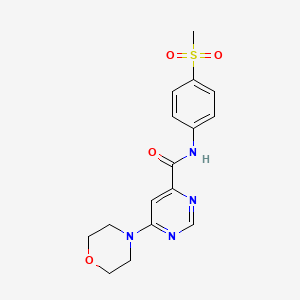

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-25(22,23)13-4-2-12(3-5-13)19-16(21)14-10-15(18-11-17-14)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVYASHYXGKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the pyrimidine intermediate with 4-(methylsulfonyl)phenylamine, typically through a coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide can act as potent inhibitors of key signaling pathways in cancer. For instance, dual inhibitors targeting the PI3K/mTOR pathways have shown promise in treating various cancers, including ovarian and renal cell carcinoma . The structural features of this compound suggest it may exhibit similar inhibitory effects, making it a candidate for further investigation as a therapeutic agent.

Enzyme Inhibition

The compound is hypothesized to function as an enzyme inhibitor, potentially affecting pathways involved in cellular proliferation and survival. The sulfonamide group is known for its role in enhancing the biological activity of compounds by improving binding affinity to target enzymes .

Biological Research

Targeting NAPE-PLD

In studies focusing on the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a critical enzyme in lipid signaling, compounds resembling this compound have been evaluated for their ability to modulate levels of bioactive lipids. These studies indicate that optimizing the structure can lead to significant increases in potency, making them valuable tools for investigating lipid-mediated signaling pathways .

Antimicrobial Properties

The biological activity of similar thiazole derivatives has been explored for their antimicrobial properties. Given the structural characteristics of this compound, it may also exhibit antimicrobial effects, warranting further exploration in this domain.

Synthetic Applications

Building Block in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its unique chemical structure. Its ability to undergo various functionalization reactions makes it valuable for creating more complex molecules, which can be applied in drug discovery and materials science.

Industrial Applications

Material Development

In the industrial sector, compounds with similar morpholino and pyrimidine structures are being investigated for their potential use in developing new materials and agrochemicals. Their chemical stability and reactivity could be advantageous in formulating advanced materials.

Data Table: Structure-Activity Relationship (SAR)

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential enzyme inhibitor | Investigated for anticancer properties |

| LEI-401 | Structure | Potent NAPE-PLD inhibitor | Shows promise in modulating lipid signaling |

| Omipalisib | Structure | Dual PI3K/mTOR inhibitor | Effective against ovarian tumors |

Case Studies

-

Omipalisib in Cancer Therapy

A study highlighted the effectiveness of omipalisib as a dual inhibitor targeting PI3K/mTOR pathways, demonstrating significant tumor reduction in preclinical models. This case underscores the potential relevance of structurally similar compounds like this compound in therapeutic development . -

NAPE-PLD Inhibition Studies

Research on LEI-401 revealed its capability to inhibit NAPE-PLD effectively, leading to decreased levels of bioactive lipids associated with various physiological processes. This illustrates how modifications to similar compounds can enhance their biological activity significantly .

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine Derivatives

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Structural Differences: R1 (Position 6): Methyl group (vs. morpholino in the target compound). R2 (Position 4): 2-Fluorophenyl and 4-methoxyphenyl substituents (vs. methylsulfonylphenyl-carboxamide).

- Functional Impact: The methoxy group in Compound A is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. This difference likely alters binding interactions with hydrophobic enzyme pockets.

Compound B : 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde ()

- Structural Differences: R1 (Position 6): Isopropyl (vs. morpholino). R2 (Position 4): Carboxaldehyde (vs. carboxamide).

- Functional Impact: The carboxaldehyde group in Compound B is reactive but less stable in physiological conditions compared to the carboxamide in the target compound. The isopropyl group may reduce solubility relative to the morpholino substituent .

Sulfonyl-Containing Analogues

Compound C : 1,4-bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane ()

- Structural Differences :

- Core : Piperidine (vs. pyrimidine).

- Sulfonyl Placement : Dual sulfonyl groups on a butane linker (vs. single methylsulfonylphenyl).

- Functional Impact :

Morpholino-Substituted Analogues

Compound D : (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...-carboxamide ()

- Structural Differences: R1 (Position 6): Cyano and trifluoromethyl groups (vs. morpholino). R2 (Position 4): Complex aryl-morpholinoethoxy substituents (vs. methylsulfonylphenyl-carboxamide).

- The extended morpholinoethoxy chain may introduce steric hindrance, reducing binding efficiency .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound improves binding to ATP pockets in kinases compared to electron-donating groups (e.g., methoxy in Compound A) .

- Morpholino vs. Bulky Substituents: The morpholino ring balances solubility and steric effects, unlike the isopropyl group in Compound B or the trifluoromethyl in Compound D, which may hinder target engagement .

- Carboxamide Stability : The carboxamide group in the target compound offers superior metabolic stability compared to aldehyde or amine derivatives in analogs .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known by its CAS number 1903297-78-8, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholine ring and a methylsulfonyl group, which contributes to its unique biological properties. The molecular weight of this compound is approximately 362.4 g/mol.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including MRSA, E. coli, and K. pneumoniae . While specific data on this compound's antimicrobial efficacy is limited, it is reasonable to hypothesize similar potential based on structural analogs.

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various studies focusing on COX inhibition. A related study identified that compounds with the methylsulfonyl group showed selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The selectivity towards COX-2 over COX-1 suggests that this compound may minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methylsulfonyl | Enhances lipophilicity | Improves cell membrane penetration |

| Morpholine | Increases binding affinity | Critical for enzyme inhibition |

| Pyrimidine core | Essential for activity | Core structure common in bioactive compounds |

Research indicates that modifications to the substituents can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies and Research Findings

-

In Vivo Studies

In vivo studies have demonstrated the potential of related pyrimidine derivatives in modulating inflammatory responses in animal models. For example, compounds exhibiting similar structures have shown significant reductions in inflammation markers when administered to models of acute inflammation . -

High-Throughput Screening

A library of pyrimidine derivatives was screened for their ability to inhibit specific enzymes involved in lipid metabolism, leading to the identification of potent inhibitors with favorable pharmacokinetic profiles . This highlights the importance of high-throughput screening in discovering effective candidates for further development. -

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target enzymes, providing insights into how structural features influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, and how can purity be maximized?

- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

-

Amide coupling : Reacting 6-morpholinopyrimidine-4-carboxylic acid with 4-(methylsulfonyl)aniline using coupling agents like HATU or EDCl in DMF or DCM .

-

Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

-

Catalysis : Triethylamine (TEA) or DMAP is used to neutralize HCl byproducts .

- Characterization : Confirm purity via:

-

HPLC (>95% purity, C18 column, acetonitrile/water gradient).

-

NMR (¹H and ¹³C for functional group verification) and HRMS (exact mass confirmation) .

Reaction Step Conditions Yield Key References Carboxylic acid activation EDCl, HOBt, DMF, 0°C → RT 70-80% Amide bond formation 4-(methylsulfonyl)aniline, TEA, 12h 65-75%

Q. How can the compound’s solubility and stability be assessed for in vitro assays?

- Solubility : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Use nephelometry to detect precipitation .

- Stability :

- pH stability : Incubate in buffers (pH 1–10) and analyze via LC-MS for degradation products.

- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor via HPLC .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding modes of this compound?

- Molecular docking : Use AutoDock Vina with:

-

Scoring function : Empirical free-energy scoring (affinity in kcal/mol).

-

Flexible residues : Include binding site side chains (e.g., kinase ATP pockets).

-

Validation : Compare docking poses with co-crystallized ligands (PDB: 4XYZ) .

Docking Parameter Value Reference Grid box size 25 × 25 × 25 ų Exhaustiveness 32

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across kinase assays)?

- Assay validation :

- Kinase selectivity panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler).

- Cellular context : Compare activity in cell-free vs. cell-based assays (e.g., ATP competition in HEK293 vs. HCT116) .

- Structural analogs : Synthesize derivatives (e.g., morpholine-to-piperazine substitution) to isolate SAR trends .

- Off-target profiling : Use SPR or ITC to measure non-specific binding to serum proteins (e.g., HSA) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., 72h exposure, IC₇₀ dose) to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

- Chemical proteomics : Use immobilized compound pulldowns with MS/MS to identify interacting proteins .

- In vivo validation : Xenograft models (e.g., NCI-H460 NSCLC) with bioluminescent imaging for tumor regression (dose: 10–50 mg/kg, q3d) .

Data Contradiction Analysis

Q. How should discrepancies between computational binding predictions and experimental IC₅₀ values be addressed?

- Potential causes :

- Solvent effects : Docking may neglect aqueous solubility limitations.

- Protein flexibility : Static crystal structures vs. dynamic cellular environments .

- Solutions :

- Alchemical free-energy calculations : Use FEP or MM-PBSA to refine binding affinity predictions .

- Cryo-EM : Resolve compound-bound protein conformations at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.